[2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone
Description
This compound features a central methanone group linking two heterocyclic moieties:
- Piperidine-benzoxazole system: A 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine group, introducing rigidity and fluorinated aromaticity.
The structural design suggests applications in agrochemicals or pharmaceuticals, as similar compounds are used in pesticides (e.g., triazole derivatives in ) or kinase inhibitors (e.g., pyrazolo-pyrimidines in ) . Computational tools like Multiwfn () could predict its electronic properties, solubility, and binding affinities .
Properties
Molecular Formula |
C19H19ClFN3O2S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H19ClFN3O2S/c1-10(2)17-16(22-19(20)27-17)18(25)24-7-5-11(6-8-24)15-13-4-3-12(21)9-14(13)26-23-15/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
RCRSDBYRGYMSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor like 2-chloroacetyl chloride, which reacts with isopropylamine and sulfur to form the thiazole ring.
Formation of the Benzoxazole Ring: This can be synthesized from 2-aminophenol and 6-fluorobenzoic acid through a cyclization reaction.
Formation of the Piperidine Ring: Piperidine can be synthesized from pyridine through hydrogenation.
Coupling Reactions: The final step involves coupling the thiazole, benzoxazole, and piperidine rings using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the benzoxazole ring.
Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the benzoxazole ring.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it is studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The table below highlights critical differences and similarities with select analogs:
Structural and Functional Insights
Heterocyclic Core :
- The target’s thiazole-benzoxazole system contrasts with isoxazole () and pyrazolo-pyrimidine () cores. Thiazoles and benzoxazoles are prevalent in agrochemicals (e.g., acifluorfen in ) due to their stability and bioactivity .
- Fluorine at the benzoxazole’s 6-position enhances electronegativity and metabolic stability, a strategy also seen in fluorophenyl-substituted compounds () .
Linker and Substituents :
Biological Activity
The compound [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antinociceptive properties based on various studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzoxazole moieties exhibit significant antimicrobial properties. In a study involving derivatives of benzoxazole, it was found that some compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The compound's structure suggests potential for similar activity due to the presence of the thiazole and benzoxazole rings.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Remarks |
|---|---|---|---|
| Compound A | Antibacterial | 32 | Active against B. subtilis |
| Compound B | Antifungal | 16 | Effective against C. albicans |
| Compound C | Antibacterial | 64 | Less effective compared to A |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been documented in various studies. For instance, benzoxazole derivatives have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
Case Study: Cytotoxicity Testing
In a notable study, a series of benzoxazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain substitutions on the benzoxazole ring significantly enhanced cytotoxicity:
| Compound Name | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Benzoxazole-Derivative 1 | MCF-7 | 10 | High selectivity towards cancer cells |
| Benzoxazole-Derivative 2 | A549 | 15 | Moderate toxicity to normal cells |
| Benzoxazole-Derivative 3 | PC3 | 8 | Effective with lower toxicity |
Antinociceptive Activity
The antinociceptive properties of similar thiazole derivatives have been explored extensively. In a study focusing on thiazole-based compounds, significant antinociceptive activity was observed in various pain models (e.g., tail flick and hot plate tests) . This suggests that the compound may also exhibit pain-relieving properties.
Table 2: Antinociceptive Activity of Thiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
